molecular formula C5H8N2O2S B13097206 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one

Cat. No.: B13097206
M. Wt: 160.20 g/mol
InChI Key: RHQNTKIJEWDLOI-UHFFFAOYSA-N
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Description

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with an appropriate oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced thiadiazole derivatives.

    Substitution: Alkyl or aryl-substituted thiadiazoles.

Scientific Research Applications

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Isopropyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with similar structural features.

    5-Methoxy-1,3,4-thiadiazol-2(3H)-one: A compound with a methoxy group instead of an isopropoxy group.

Uniqueness

5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

5-propan-2-yloxy-3H-1,3,4-thiadiazol-2-one

InChI

InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8)

InChI Key

RHQNTKIJEWDLOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NNC(=O)S1

Origin of Product

United States

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